1,1,1-Trifluoroundec-4-yn-2-ol
Description
1,1,1-Trifluoroundec-4-yn-2-ol is a fluorinated alkyne alcohol with the molecular formula C₁₁H₁₅F₃O. Its structure features a hydroxyl group at position 2, a triple bond (alkyne) at position 4, and a trifluoromethyl (-CF₃) group at position 1. This compound is notable for its combination of fluorine substituents and an unsaturated carbon backbone, which influence its physicochemical properties, such as acidity, lipophilicity, and reactivity.
Properties
IUPAC Name |
1,1,1-trifluoroundec-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h10,15H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHILKSTYXLCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues
The following compounds share functional groups (trifluoromethyl, hydroxyl) or structural motifs (unsaturated carbon chains) with 1,1,1-Trifluoroundec-4-yn-2-ol:
2.2 Key Differences and Implications
Functional Group Positioning: The Efavirenz intermediate () shares the trifluoromethyl and alkyne groups but incorporates a cyclopropyl ring and aromatic amine, enhancing its rigidity and binding affinity in pharmaceutical contexts.
Chain Length and Unsaturation: Compared to (S)-(-)-1,1,1-Trifluorododecan-2-ol (C12 saturated chain, ), the target compound’s shorter chain (C11) and alkyne group reduce lipophilicity but introduce reactivity for click chemistry or cross-coupling reactions . The dual -CF₃ groups in 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl) () increase electron-withdrawing effects, lowering boiling points and enhancing acidity relative to mono-trifluoromethyl analogs like the target compound .
Thermodynamic and Physical Properties: Fluorinated alcohols generally exhibit higher acidity (pKa ~9–12) compared to non-fluorinated analogs due to -CF₃’s electron-withdrawing nature. The alkyne group in this compound may further polarize the hydroxyl proton, increasing acidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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